

Spectroscopic Profile of 3,4-Dichlorophenyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dichlorophenyl isocyanate

Cat. No.: B094611

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **3,4-Dichlorophenyl isocyanate** (CAS No. 102-36-3), a key intermediate in organic synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and structural elucidation logic.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3,4-Dichlorophenyl isocyanate**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.45	d	1H	Ar-H
7.20	dd	1H	Ar-H
7.05	d	1H	Ar-H

d: doublet, dd: doublet of doublets

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
133.5	Ar-C
131.8	Ar-C
131.0	Ar-C
130.0	Ar-C (N=C=O)
128.5	Ar-C
125.0	Ar-C
120.0	Ar-C

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
2270	Strong, Sharp	-N=C=O stretch (asymmetric)
1580	Medium	Aromatic C=C stretch
1475	Medium	Aromatic C=C stretch
1240	Strong	C-N stretch
820	Strong	C-H out-of-plane bend (aromatic)
750	Strong	C-Cl stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
187	100	[M] ⁺ (with ³⁵ Cl ₂)
189	65	[M+2] ⁺ (with one ³⁵ Cl and one ³⁷ Cl)
191	10	[M+4] ⁺ (with ³⁷ Cl ₂)
124	40	[M - NCO - Cl] ⁺
88	25	[C ₆ H ₂ Cl] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Varian CFT-20 or equivalent NMR spectrometer.
- Sample Preparation: 5-10 mg of **3,4-Dichlorophenyl isocyanate** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Frequency: 300 MHz
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°
 - Acquisition Time: 2.7 s
- ¹³C NMR Acquisition:
 - Frequency: 75 MHz

- Number of Scans: 256
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: Bruker IFS 85 or equivalent FTIR spectrometer.^[1]
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of **3,4-Dichlorophenyl isocyanate** was finely ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
 - The homogenous mixture was then compressed in a pellet die under a pressure of 8-10 tons to form a transparent or translucent pellet.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
 - A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

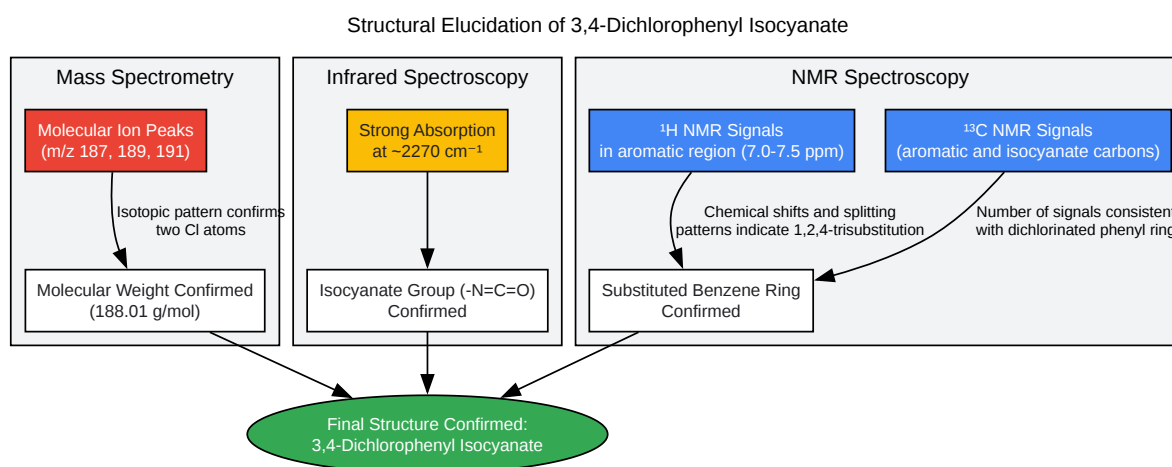
Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Inlet Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 m/z.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow of how the combined spectral data confirms the structure of **3,4-Dichlorophenyl isocyanate**.



[Click to download full resolution via product page](#)

Caption: Logical flow for structural confirmation.

This diagram illustrates how data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy collectively verify the molecular weight, the presence of key functional groups (isocyanate and dichlorinated benzene ring), and the specific substitution pattern of **3,4-Dichlorophenyl isocyanate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dichlorophenyl isocyanate | C₇H₃Cl₂NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Dichlorophenyl Isocyanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094611#spectral-data-nmr-ir-mass-spec-for-3-4-dichlorophenyl-isocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com